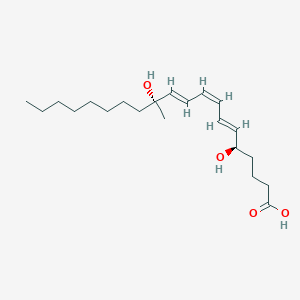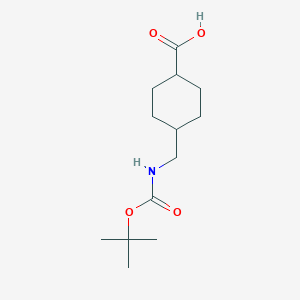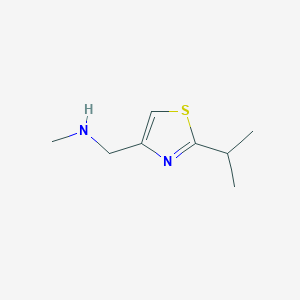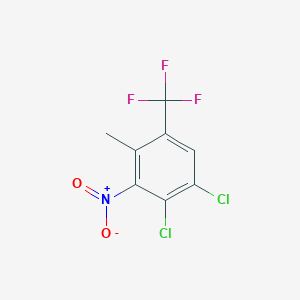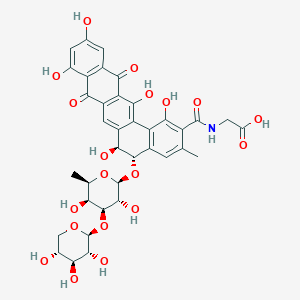
11-OH Pradimicin T1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-OH Pradimicin T1 is a natural product that has been discovered in recent years, and it has shown promising results in scientific research. This compound is a member of the pradimicin family, which is known for its antifungal and antibacterial properties. The 11-OH Pradimicin T1 has a unique structure that makes it a potent inhibitor of a specific enzyme that is involved in the biosynthesis of cell wall components in bacteria. This property makes it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The 11-OH Pradimicin T1 works by inhibiting the enzyme UDP-N-acetylglucosamine-2-epimerase, which is involved in the biosynthesis of cell wall components in bacteria. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in bacterial death.
Biochemical And Physiological Effects
The 11-OH Pradimicin T1 has several biochemical and physiological effects. The compound has been shown to inhibit the growth of several bacterial strains, including drug-resistant strains. Additionally, the compound has also been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
The 11-OH Pradimicin T1 has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, and it is readily available. Additionally, the compound has been shown to be effective against several bacterial strains, including drug-resistant strains. However, one of the limitations is that the compound is relatively unstable and can degrade over time.
Future Directions
There are several future directions for the research of 11-OH Pradimicin T1. One of the directions is to study the compound's potential use in the treatment of other diseases, such as tuberculosis. Additionally, further research is needed to understand the compound's mechanism of action fully. Finally, the development of new derivatives of the compound could lead to the discovery of more potent antibiotics.
Conclusion:
In conclusion, 11-OH Pradimicin T1 is a natural product that has shown promising results in scientific research. The compound has several potential applications, including the development of new antibiotics and cancer treatment. Although there are limitations to its use in lab experiments, further research is needed to fully understand the compound's potential.
Synthesis Methods
The synthesis of 11-OH Pradimicin T1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the microorganism that produces it. The next step is the purification of the compound using chromatographic techniques. Finally, the structure of the compound is confirmed using spectroscopic methods.
Scientific Research Applications
The 11-OH Pradimicin T1 has been the subject of several scientific studies, and it has shown promising results in various applications. One of the most significant applications of this compound is in the development of new antibiotics. The compound has been shown to be effective against several bacterial strains, including drug-resistant strains. Additionally, the compound has also been studied for its potential use in cancer treatment.
properties
CAS RN |
150693-43-9 |
|---|---|
Product Name |
11-OH Pradimicin T1 |
Molecular Formula |
C37H37NO19 |
Molecular Weight |
799.7 g/mol |
IUPAC Name |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C37H37NO19/c1-9-3-15-22(29(49)19(9)35(53)38-7-18(42)43)21-13(6-14-23(30(21)50)26(46)12-4-11(39)5-16(40)20(12)25(14)45)27(47)33(15)56-37-32(52)34(24(44)10(2)55-37)57-36-31(51)28(48)17(41)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-41,44,47-52H,7-8H2,1-2H3,(H,38,53)(H,42,43)/t10-,17-,24+,27+,28+,31-,32-,33+,34+,36+,37+/m1/s1 |
InChI Key |
BFYQOBJTZWZTHU-YJZWZTCPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O |
Other CAS RN |
150693-43-9 |
synonyms |
11-OH PRADIMICIN T1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



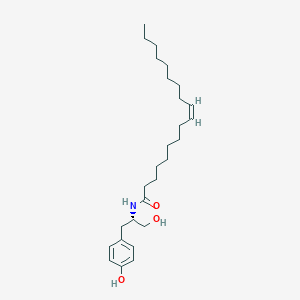
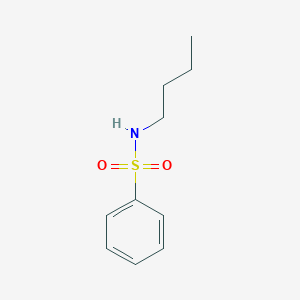
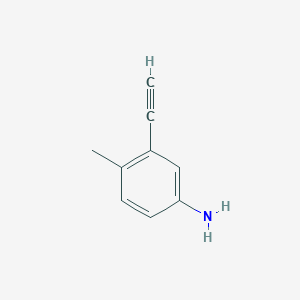

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
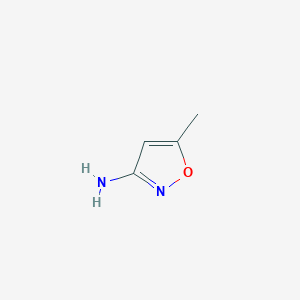
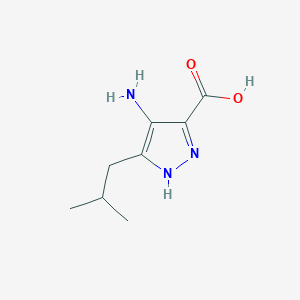
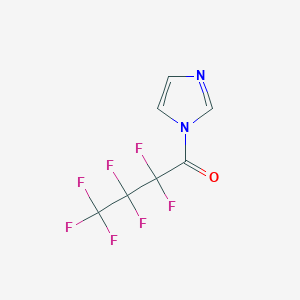
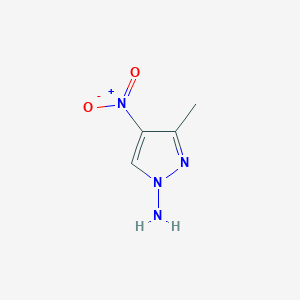
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
